molecular formula C12H11NO2 B1589813 Methyl 6-Amino-2-naphthoate CAS No. 5159-59-1

Methyl 6-Amino-2-naphthoate

Cat. No. B1589813
CAS RN: 5159-59-1
M. Wt: 201.22 g/mol
InChI Key: LPXVPYIHRFOTJZ-UHFFFAOYSA-N
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Description

Methyl 6-Amino-2-naphthoate (MAN) is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important intermediate for the synthesis of drugs and other compounds, and is also used in the production of various biomaterials. MAN has also been used in a variety of scientific research applications, including studies of enzyme kinetics, protein folding, and drug delivery.

Scientific Research Applications

Polymer Synthesis

  • Poly(naphthalenecarboxamide) Synthesis : Methyl 6-Amino-2-naphthoate derivatives have been used in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity. This process involves chain-growth condensation polymerization and is significant for developing defined molecular weight polymers with potential applications in materials science (Mikami et al., 2011).

Chemical Reactions and Interactions

  • Reactivity with Formalin : Studies have investigated the reactions of Methyl 6-Amino-2-naphthoate with formalin and paraformaldehyde, providing insights into the reactivity of this compound under various conditions. This research is crucial for understanding its chemical behavior and potential applications in synthetic chemistry (Havlík et al., 2023).

Biomedical Applications

  • Alzheimer’s Disease Research : Derivatives of Methyl 6-Amino-2-naphthoate have been used in the development of fluorescent probes for detecting beta-amyloid plaques in Alzheimer's disease. This research is vital for diagnostic tools and understanding the pathology of neurodegenerative diseases (Fa et al., 2015).

Environmental and Analytical Chemistry

  • Inclusion Complexes Study : Methyl 6-Amino-2-naphthoate analogs have been studied for their inclusion in cyclodextrins, a research area relevant to environmental chemistry and pharmaceutical applications. This study focuses on the interactions and stability of these complexes (Madrid et al., 1997).

  • Dyeing Properties on Polymers : The compound and its derivatives have been analyzed for their spectrophotometric properties and dyeing capabilities on natural and synthetic polymers. This research has implications in textile and materials science (Hosseinnezhad et al., 2017).

properties

IUPAC Name

methyl 6-aminonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXVPYIHRFOTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475484
Record name Methyl 6-Amino-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-Amino-2-naphthoate

CAS RN

5159-59-1
Record name Methyl 6-Amino-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Amino-naphthalene-2-carboxylic acid (561 mg, 3 mmol) was esterified with MeOH using Method B to give the title compound.
Quantity
561 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
K Katagiri, K Sawano, M Okada, S Yoshiyasu… - Journal of Molecular …, 2008 - Elsevier
… To a solution of methyl 6-amino-2-naphthoate (4.29 g, 23.2 mmol) in HMPA (116 mL) was added allyl bromide (0.98 mL, 11.6 mmol) with stirring at 80 C. After 2 h, the reaction mixture …
Number of citations: 8 www.sciencedirect.com
M Havlík, T Navrátilová, M Drozdová, A Tatar… - Molecules, 2023 - mdpi.com
… In this article, we focus on the conversion of naphthylamine 2a and methyl 6-amino-2-naphthoate (2b) into the corresponding aminals 8a and 8b, and imines 9a and 9b, respectively (…
Number of citations: 6 www.mdpi.com
W Adcock, PR Wells - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… Fluoroboric acid (40%; 30 ml) and water (50 ml) were added to a solution of methyl 6-amino-2-naphthoate (4 g) in tetrahydrofuran (15 ml) and a pink paste of the fluoroborate salt formed…
Number of citations: 38 www.publish.csiro.au
M Havlík, V Král, R Kaplánek, B Dolenský - Organic Letters, 2008 - academia.edu
… The treatment of the mixture with an excess of methyl 6-amino-2-naphthoate (brom to amine 1:4.7, temp 75 C, time 5 h) converted monobromide 4 into monoarylamine 5 as expected,16 …
Number of citations: 40 www.academia.edu
T Maeda, Y Nagaoka, Y Kawai, N Takagaki… - Biological and …, 2005 - jstage.jst.go.jp
… Chemistry Compounds 5 and 6 were synthesized in the following way (Chart 1): Condensation of methyl 6-amino-2naphthoate hydrochloride and phenylacetyl chloride in the presence …
Number of citations: 25 www.jstage.jst.go.jp
TH Marsilje - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
S Pecic, AA Zeki, X Xu, GY Jin, S Zhang… - Prostaglandins & other …, 2018 - Elsevier
We have previously identified and reported several potent piperidine-derived amide inhibitors of the human soluble epoxide hydrolase (sEH) enzyme. The inhibition of this enzyme …
Number of citations: 19 www.sciencedirect.com
FM Franco, DE Jones, PKW Harris, Z Han… - Bioorganic & Medicinal …, 2015 - Elsevier
… To a stirred solution of methyl 6-amino-2-naphthoate (1.84 g; 9.1 mmol) dissolved in pyridine (50 mL) was added 4-nitrobenzenesulfonyl chloride (2.24 g, 10.1 mmol). After stirring …
Number of citations: 38 www.sciencedirect.com
Y Jiao, J Wang, P Wu, L Zhao, C He… - … A European Journal, 2014 - Wiley Online Library
… Total yield (from methyl 6-amino-2-naphthoate): 32.5 %. H NMR ([D 6 ]DMSO): δ=12.25 (s, 3 H NH ), 11.34 (s, 3 H OH ), 8.71 (s, 3 CH=N), 8.57 (s, 3 H naph ), 8.10 (d, J=8.8 Hz, 3 H naph …
R Kaplánek, M Havlík, B Dolenský, J Rak… - Bioorganic & Medicinal …, 2015 - Elsevier
… Thus, we prepared diester 2 through the reaction of methyl 6-amino-2-naphthoate (1) with hexamethylenetetramine in trifluoroacetic acid (TFA) in 55% yield using procedures reported …
Number of citations: 59 www.sciencedirect.com

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